

# In-Depth Technical Guide: 2-Methyltetrahydrothiophen-3-one

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## Compound of Interest

Compound Name: 2-Methyltetrahydrothiophen-3-one

Cat. No.: B078238

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## Abstract

This technical guide provides a comprehensive overview of **2-Methyltetrahydrothiophen-3-one**, a heterocyclic ketone with significant applications in the flavor, fragrance, and potentially pharmaceutical industries. This document details its chemical identity, including its CAS number and a wide array of synonyms. A thorough compilation of its physicochemical properties is presented in a structured tabular format for ease of reference. Furthermore, this guide outlines a plausible synthetic pathway and a naturally occurring biosynthetic route. Detailed experimental protocols for the synthesis, purification, and analytical characterization by Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are provided to aid researchers in their laboratory work.

## Chemical Identity and Synonyms

**2-Methyltetrahydrothiophen-3-one** is a sulfur-containing organic compound that contributes to the aroma of various foodstuffs, most notably coffee. Its unique chemical structure makes it a valuable ingredient in the flavor and fragrance industry.

CAS Number: 13679-85-1[1]

Synonyms: A comprehensive list of synonyms for **2-Methyltetrahydrothiophen-3-one** is provided in the table below, reflecting its diverse nomenclature in scientific literature and commercial databases.

Synonym
2-Methyl-3-oxotetrahydrothiophene
2-Methyl-3-tetrahydrothiophenone
2-Methylthiolan-3-one
Dihydro-2-methyl-3(2H)-thiophenone
3(2H)-Thiophenone, dihydro-2-methyl-
Blackberry thiophenone
2-Methyl-4,5-dihydro-3(2H)-thiophenone
FEMA No. 3512
2-Methyldihydro-3(2H)-thiophenone
2-Methyl-3-thiolanone
4,5-Dihydro-2-methyl-3(2H)-thiophenone
Thiophen-3(2H)-one, dihydro-2-methyl-

## Physicochemical Properties

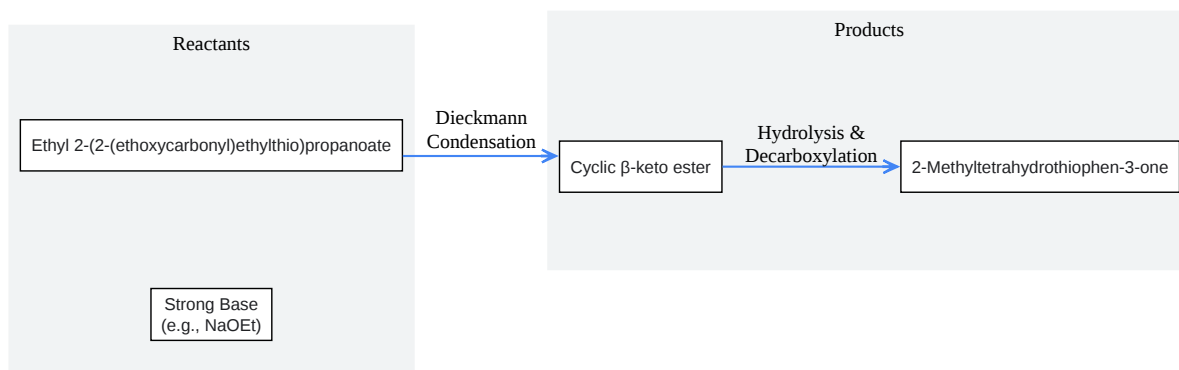
A summary of the key physical and chemical properties of **2-Methyltetrahydrothiophen-3-one** is presented in the following table. This data is essential for its handling, formulation, and analysis.

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>8</sub> OS
Molecular Weight	116.18 g/mol
Appearance	Colorless to pale yellow liquid
Odor	Sulfurous, fruity, berry-like
Density	1.119 g/mL at 25 °C
Boiling Point	82 °C at 28 mmHg
Flash Point	71 °C (160 °F)
Refractive Index	n <sub>20</sub> /D 1.508
Solubility	Soluble in alcohol and fats

## Synthesis and Biosynthesis

### Chemical Synthesis: Dieckmann Condensation

A plausible and common method for the synthesis of five-membered cyclic ketones like **2-Methyltetrahydrothiophen-3-one** is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.<sup>[2]</sup> The general reaction scheme is presented below.

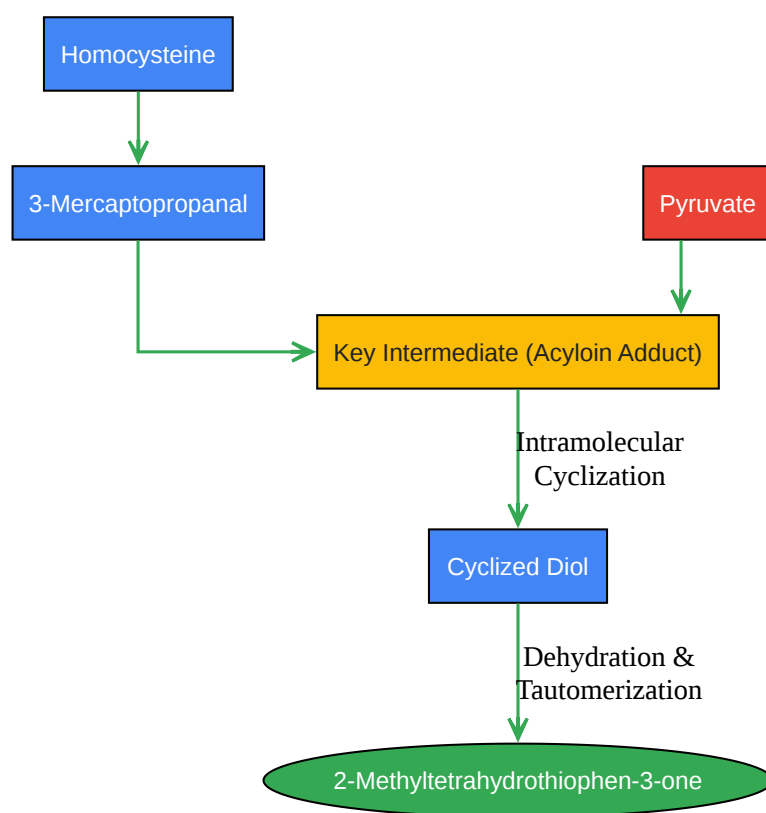


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Caption: General workflow for the synthesis of **2-Methyltetrahydrothiophen-3-one** via Dieckmann condensation.

## Biosynthesis in Chitinophaga Fx7914

**2-Methyltetrahydrothiophen-3-one** is also produced naturally by microorganisms. A study on the bacterium Chitinophaga Fx7914 elucidated its biosynthetic pathway.[3] The pathway involves the condensation of two precursors: homocysteine and pyruvate.



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Caption: Biosynthetic pathway of **2-Methyltetrahydrothiophen-3-one** in Chitinophaga Fx7914.

## Experimental Protocols

### Synthesis of 2-Methyltetrahydrothiophen-3-one

This protocol describes a potential synthetic route based on the Dieckmann condensation.

#### Materials:

- Ethyl 2-bromopropionate
- Ethyl 3-mercaptopropionate[4][5]
- Sodium ethoxide
- Toluene, anhydrous
- Hydrochloric acid, dilute
- Sodium chloride solution, saturated
- Magnesium sulfate, anhydrous
- Diethyl ether

#### Procedure:

- Preparation of Ethyl 2-(2-(ethoxycarbonyl)ethylthio)propanoate:
  - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
  - To this solution, add ethyl 3-mercaptopropionate (1.0 equivalent) dropwise at room temperature.
  - After the addition is complete, add ethyl 2-bromopropionate (1.0 equivalent) dropwise.
  - Heat the reaction mixture to reflux and maintain for 4-6 hours.
  - Cool the mixture to room temperature and remove the ethanol under reduced pressure.
  - Partition the residue between diethyl ether and water. Separate the organic layer, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diester.

- Dieckmann Cyclization:
  - In a separate flask, prepare a suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene.
  - Add the crude diester from the previous step dropwise to the sodium ethoxide suspension at reflux.
  - Continue refluxing for 2-4 hours.
  - Cool the reaction mixture to room temperature and carefully quench with dilute hydrochloric acid until the solution is acidic.
  - Separate the organic layer, wash with water and saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Hydrolysis and Decarboxylation:
  - To the crude cyclic  $\beta$ -keto ester, add a 10% aqueous solution of hydrochloric acid.
  - Heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.
  - Cool the reaction mixture and extract with diethyl ether.
  - Wash the combined organic extracts with saturated sodium bicarbonate solution and saturated sodium chloride solution.
  - Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purification:
  - Purify the crude **2-Methyltetrahydrothiophen-3-one** by fractional distillation under reduced pressure.

## Analytical Protocols

This method is suitable for the identification and quantification of **2-Methyltetrahydrothiophen-3-one** in complex matrices such as coffee aroma.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

GC Conditions:

- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness) or equivalent non-polar column. For chiral analysis, a chiral column such as a Chiraldex G-TA may be used in a multidimensional GC setup.
- Injector Temperature: 250 °C
- Injection Mode: Splitless (1  $\mu$ L injection volume)
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
  - Initial temperature: 40 °C, hold for 2 minutes.
  - Ramp to 150 °C at a rate of 4 °C/min.
  - Ramp to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

MS Conditions:

- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-300.
- Scan Mode: Full scan.

NMR is used for the structural elucidation of **2-Methyltetrahydrothiophen-3-one**.

**Sample Preparation:**

- Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Filter the solution into a 5 mm NMR tube.

 **$^1\text{H}$  NMR Spectroscopy:**

- Spectrometer: 400 MHz or higher.
- Parameters:
  - Number of scans: 16
  - Relaxation delay: 1.0 s
  - Pulse width:  $90^\circ$
  - Spectral width: 16 ppm
  - Acquisition time: 4 s

 **$^{13}\text{C}$  NMR Spectroscopy:**

- Spectrometer: 100 MHz or higher.
- Parameters:
  - Number of scans: 1024
  - Relaxation delay: 2.0 s
  - Pulse width:  $90^\circ$
  - Spectral width: 240 ppm
  - Acquisition time: 1.5 s



Expected Chemical Shifts (in  $\text{CDCl}_3$ ):

- $^{13}\text{C}$  NMR:  $\delta$  214.0 (C=O), 46.1 (CH), 38.7 ( $\text{CH}_2$ ), 23.5 ( $\text{CH}_2$ ), 16.4 ( $\text{CH}_3$ ) ppm.[11]

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

- As **2-Methyltetrahydrothiophen-3-one** is a liquid, it can be analyzed directly as a neat film.
- Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Instrumentation and Parameters:

- Spectrometer: Any standard FTIR spectrometer.
- Technique: Transmission.
- Scan Range:  $4000\text{-}400\text{ cm}^{-1}$ .
- Number of Scans: 16
- Resolution:  $4\text{ cm}^{-1}$

Expected Absorptions:

- A strong absorption band around  $1715\text{-}1730\text{ cm}^{-1}$  corresponding to the C=O stretching of the ketone.
- Absorption bands in the range of  $2850\text{-}2960\text{ cm}^{-1}$  due to C-H stretching of the alkyl groups.
- An absorption band around  $600\text{-}700\text{ cm}^{-1}$  for the C-S stretching.

## Safety Information

**2-Methyltetrahydrothiophen-3-one** is classified as a combustible liquid. It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including

safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

## Applications

The primary application of **2-Methyltetrahydrothiophen-3-one** is as a flavor and fragrance agent.[1] Its characteristic fruity and sulfurous notes make it a key component in the formulation of flavors for a variety of food products, including baked goods, beverages, and savory items. In the fragrance industry, it is used to impart unique notes to perfumes and other scented products. Its potential in pharmaceutical research is also being explored due to its heterocyclic structure.

## Conclusion

This technical guide has provided a detailed overview of **2-Methyltetrahydrothiophen-3-one**, encompassing its chemical identity, physicochemical properties, synthesis, and analytical characterization. The provided experimental protocols are intended to serve as a valuable resource for researchers and scientists working with this compound. Further research into its biological activities could unveil new applications in the pharmaceutical and agrochemical sectors.

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